![molecular formula C11H16Cl2OSi B14194670 Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane CAS No. 879409-36-6](/img/structure/B14194670.png)
Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane is a chemical compound with a complex structure that includes a chloromethyl group, a 4-methylphenyl group, and a propan-2-yl-oxy group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane typically involves the reaction of 4-methylphenylmagnesium bromide with chloromethylchlorosilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-methylphenylmagnesium bromide+chloromethylchlorosilane→this compound
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and solvents is crucial to avoid impurities that could affect the final product’s quality.
Chemical Reactions Analysis
Types of Reactions: Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to modify the phenyl ring or the chloromethyl group.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or alkoxy derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of methyl or ethyl derivatives.
Scientific Research Applications
Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the development of bioactive compounds and drug candidates.
Medicine: Investigated for its potential in creating novel pharmaceuticals with unique properties.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its ability to modify surface properties.
Mechanism of Action
The mechanism of action of Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo multiple transformations. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
- Chloro(chloromethyl)phenylsilane
- Chloro(chloromethyl)(4-methylphenyl)silane
- Chloro(chloromethyl)(4-methylphenyl)[(methyl)oxy]silane
Comparison: Chloro(chloromethyl)(4-methylphenyl)[(propan-2-yl)oxy]silane is unique due to the presence of the propan-2-yl-oxy group, which imparts distinct chemical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound in various applications.
Properties
CAS No. |
879409-36-6 |
|---|---|
Molecular Formula |
C11H16Cl2OSi |
Molecular Weight |
263.23 g/mol |
IUPAC Name |
chloro-(chloromethyl)-(4-methylphenyl)-propan-2-yloxysilane |
InChI |
InChI=1S/C11H16Cl2OSi/c1-9(2)14-15(13,8-12)11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
PCTAQUBCCTZSLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)[Si](CCl)(OC(C)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
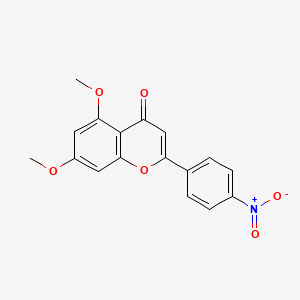
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
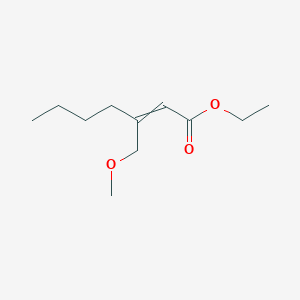

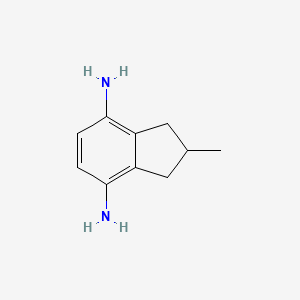

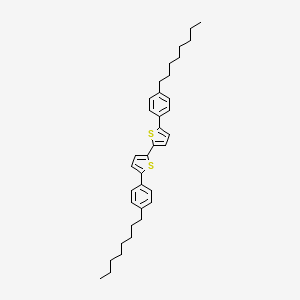
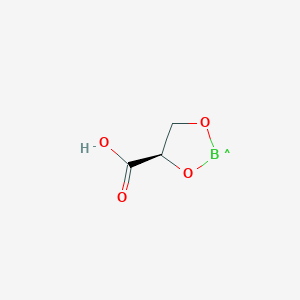
![1-Hydroxy-4,4-dimethyl-5-[(1H-pyrrol-2-yl)methyl]pyrrolidin-2-one](/img/structure/B14194648.png)
![5-[(Benzenesulfonyl)methyl]-6-methoxy-1,2,4-triazine](/img/structure/B14194653.png)
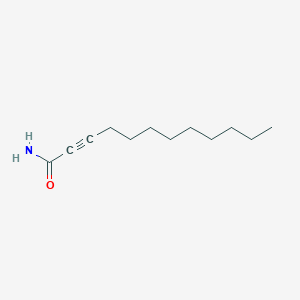
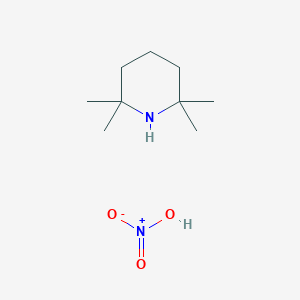
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
